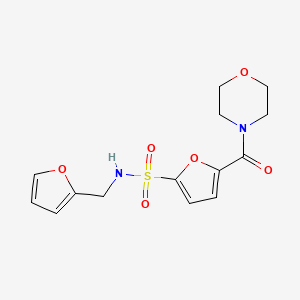

N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide

Description

N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide is a synthetic small molecule characterized by a furan-sulfonamide backbone modified with a morpholine-4-carbonyl group. This compound exemplifies the structural hybridization of heterocyclic motifs (furan and morpholine) with a sulfonamide pharmacophore, a design strategy frequently employed in medicinal chemistry to enhance bioavailability and target specificity.

The morpholine moiety confers improved solubility and metabolic stability compared to simpler alkyl or aryl substituents, while the furan ring may contribute to π-π stacking interactions in biological targets . Although explicit biological data for this compound are absent in the evidence, structurally related sulfonamides exhibit antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c17-14(16-5-8-20-9-6-16)12-3-4-13(22-12)23(18,19)15-10-11-2-1-7-21-11/h1-4,7,15H,5-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUSJRVZTJVQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can bind to enzymes, inhibiting their activity, while the furan rings can interact with receptors, modulating biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Bioactivity : Tetrazole derivatives (e.g., 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) demonstrate superior antimicrobial activity (MIC ≤ 1 µg/mL) compared to nitrobenzamide analogues, likely due to the tetrazole’s hydrogen-bonding capacity .

- Solubility : The morpholine-4-carbonyl group in the target compound enhances water solubility relative to nitro- or chloro-substituted furan derivatives (e.g., 3-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzamide) .

- Synthetic Yield : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit lower yields (71–91%) compared to tetrazole analogues (79–92%), reflecting steric and electronic challenges in coupling reactions .

Pharmacological and Physicochemical Comparisons

Key Insights :

- The morpholine-containing compound’s low LogP (1.2) suggests favorable membrane permeability, contrasting with chlorinated analogues (LogP ~2.5–3.1) that may accumulate in lipid-rich tissues .

- Stability data for morpholine derivatives are sparse, but the sulfonamide group’s resistance to hydrolysis likely contributes to extended plasma half-life .

Biological Activity

N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound features a furan moiety linked to a morpholine group through a carbonyl and sulfonamide functional groups. The general structure can be represented as follows:

The synthesis typically involves the reaction of furan derivatives with morpholine and sulfonyl chlorides under basic conditions. This process has been documented to yield high purity and yield of the target compound, facilitating further biological evaluations.

Antiviral Properties

Recent studies have highlighted the antiviral potential of furan derivatives, particularly against SARS-CoV-2. Compounds structurally similar to this compound have shown promising activity as inhibitors of viral proteases. For instance, derivatives like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have demonstrated significant inhibitory effects with IC50 values in the low micromolar range (around 1.55 μM) against the main protease of SARS-CoV-2 .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Some sulfonamide-based compounds exhibit potent AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. The selectivity and potency can vary significantly among derivatives, with some showing IC50 values as low as 4.33 µM .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 4.33 | 10 |

| Compound B | 6.57 | 10 |

| Compound C | 8.52 | 34 |

Cytotoxicity

The cytotoxicity profile of this compound is crucial for its therapeutic application. Preliminary cytotoxicity assays indicate that many furan derivatives exhibit low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cell lines . This suggests a favorable safety profile for further development.

Case Studies

- SARS-CoV-2 Inhibition : A study focusing on non-peptidomimetic inhibitors derived from furan compounds demonstrated that modifications on the furan ring significantly impacted antiviral activity, suggesting a structure-activity relationship that could guide future drug design .

- Neuroprotective Effects : Research into sulfonamide derivatives indicated that certain compounds not only inhibited cholinesterases but also exhibited neuroprotective properties in vitro, making them candidates for Alzheimer's disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.